

(S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid synthesis and characterization

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Compound of Interest

Compound Name: (S)-4-Benzyl-5-oxomorpholine-3-carboxylic Acid

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An In-depth Technical Guide on the Synthesis and Characterization of **(S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **(S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid**, a chiral heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document details the synthetic protocol, physicochemical properties, and spectroscopic data, presented in a clear and structured format to support research and development activities.

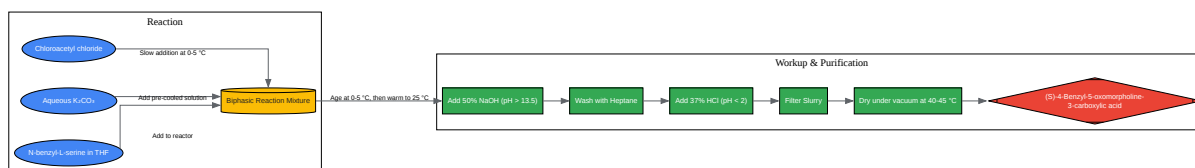
Compound Identification

Property	Value
IUPAC Name	(3S)-4-benzyl-5-oxomorpholine-3-carboxylic acid
CAS Number	106973-37-9
Molecular Formula	C ₁₂ H ₁₃ NO ₄
Molecular Weight	235.24 g/mol
Chemical Structure	![[Image of the chemical structure of (S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid]]
Physical Form	White to off-white powder or crystals.[1]
Purity	Typically ≥97%

Synthesis Protocol

A detailed experimental procedure for the synthesis of **(S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid** is outlined below. The synthesis involves the reaction of N-benzyl-L-serine with chloroacetyl chloride in a biphasic system, followed by cyclization and acidification.

Experimental Workflow



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Caption: Synthetic workflow for **(S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid**.

Detailed Methodology

Materials:

- N-benzyl-L-serine
- Tetrahydrofuran (THF)
- Potassium carbonate (K_2CO_3)
- Chloroacetyl chloride
- Sodium hydroxide (NaOH), 50 wt% solution
- Heptane
- Hydrochloric acid (HCl), 37 wt% solution
- Water

Procedure:

- **Reaction Setup:** N-benzyl-L-serine (1.0 eq.) and tetrahydrofuran (6.1 vol.) are added to a reactor. The resulting solution is cooled to 0-5 °C.
- **Base Addition:** A pre-cooled (0-5 °C) aqueous solution of potassium carbonate (3.0 eq.) in water (6.1 vol.) is added to the reactor.
- **Acylation:** Chloroacetyl chloride (1.4 eq.) is slowly added through an addition funnel, ensuring the internal temperature is maintained below 5 °C.
- **Reaction Monitoring:** The biphasic reaction mixture is stirred at 0-5 °C for approximately 30 minutes. The reaction progress is monitored by HPLC to ensure the consumption of N-benzyl-L-serine.

- **Hydrolysis:** Once the initial reaction is complete, a 50 wt% sodium hydroxide solution is slowly added, maintaining the internal temperature between 5-10 °C, until the pH is stabilized above 13.5.
- **Workup:** The reaction mixture is warmed to 25 °C. Heptane (2.03 v/v) is added, and the mixture is stirred rapidly for 10 minutes. The layers are allowed to separate, and the upper organic phase is discarded. This heptane wash is repeated with 3.04 v/v of heptane.
- **Acidification and Precipitation:** The aqueous phase is cooled to -5 to 0 °C. 37 wt% hydrochloric acid is slowly added, keeping the temperature below 10 °C, until the pH is less than 2.
- **Isolation:** The resulting slurry is aged at -10 to 0 °C for at least 4 hours. The precipitate is collected by filtration, and the filter cake is washed with pre-cooled (3-7 °C) water.
- **Drying:** The wet product is dried under vacuum at 40-45 °C to yield (S)-4-benzyl-5-oxo-3-morpholinecarboxylic acid.

Characterization Data

This section summarizes the available characterization data for **(S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid**.

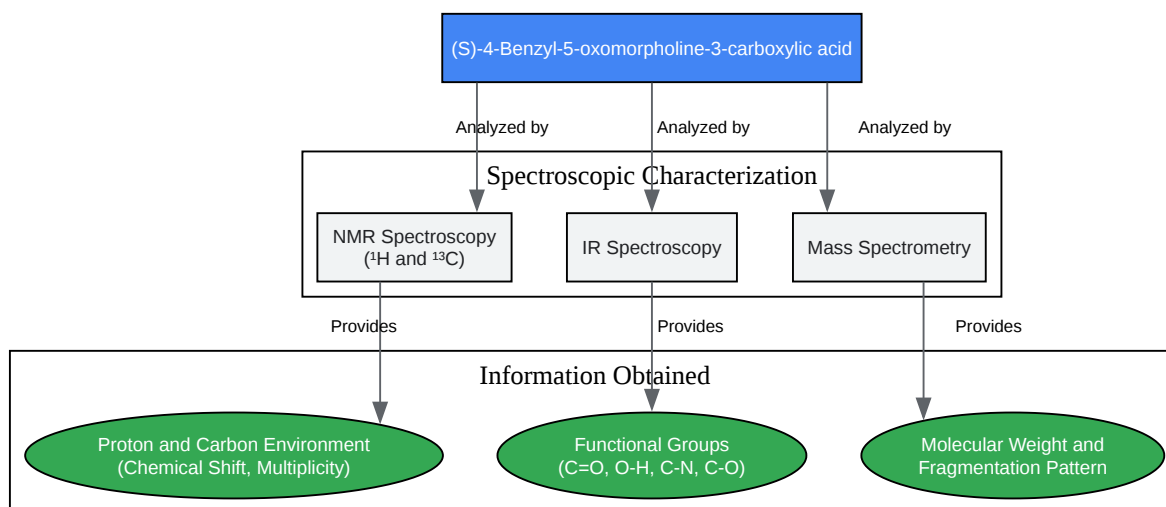
Physicochemical Properties

Parameter	Value
Melting Point	Not explicitly found in search results.
Optical Rotation	Not explicitly found in search results.
Solubility	Information not available.

Spectroscopic Data

While specific experimental spectra were not available in the search results, the expected spectroscopic characteristics are detailed below based on the compound's structure.

Logical Relationship of Spectroscopic Analysis



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Caption: Relationship between the compound and spectroscopic analysis methods.

¹H NMR Spectroscopy (Expected)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~10-12	Broad Singlet	1H	-COOH
~7.2-7.4	Multiplet	5H	Aromatic protons (Ph-H)
~4.5-4.8	Singlet/ABq	2H	-NCH ₂ -Ph
~4.2-4.4	Multiplet	2H	-O-CH ₂ -
~3.8-4.1	Multiplet	2H	-CH-COOH and one of -N-CH ₂ -
~3.5-3.7	Multiplet	1H	One of -N-CH ₂ -

¹³C NMR Spectroscopy (Expected)

Chemical Shift (ppm)	Assignment
~170-175	-COOH
~165-170	-C=O (amide)
~135-138	Aromatic C (quaternary)
~127-130	Aromatic CH
~65-70	-O-CH ₂ -
~55-60	-CH-COOH
~45-50	-NCH ₂ -Ph
~40-45	-N-CH ₂ - (morpholine ring)

IR Spectroscopy (Expected)

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad	O-H stretch (carboxylic acid)
~1710-1760	Strong	C=O stretch (carboxylic acid)
~1630-1670	Strong	C=O stretch (amide)
~1210-1320	Strong	C-O stretch
~1100-1200	Medium	C-N stretch
~3030	Medium	Aromatic C-H stretch
~2850-2960	Medium	Aliphatic C-H stretch

Mass Spectrometry

Parameter	Value
Molecular Ion [M] ⁺	Expected at m/z = 235.0845
[M+H] ⁺	Expected at m/z = 236.0917
[M-H] ⁻	Expected at m/z = 234.0772
Key Fragments	Expected fragments corresponding to the loss of COOH, benzyl group, etc.

Applications and Future Directions

(S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid serves as a valuable chiral building block in the synthesis of more complex molecules. Its rigid, bicyclic-like structure and the presence of a carboxylic acid handle make it an attractive scaffold for the development of novel therapeutic agents. Further research could explore its utility in the synthesis of protease inhibitors, peptide mimetics, and other biologically active compounds. The stereochemistry at the C3 position is crucial for enantioselective interactions with biological targets.

Disclaimer: This document is intended for informational purposes for a technical audience. The synthesis and handling of this compound should only be performed by qualified professionals in a laboratory setting with appropriate safety precautions. The characterization data provided, where not explicitly cited, is based on theoretical predictions and typical values for the respective functional groups.

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References

- 1. (S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid | 106973-37-9 [sigmaaldrich.com]
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